molecular formula C21H15N3O B12925618 Indeno(1,2-c)pyrazol-4(1H)-one, 3-methyl-1-(4-methyl-2-quinolinyl)- CAS No. 130946-60-0

Indeno(1,2-c)pyrazol-4(1H)-one, 3-methyl-1-(4-methyl-2-quinolinyl)-

Cat. No.: B12925618
CAS No.: 130946-60-0
M. Wt: 325.4 g/mol
InChI Key: KQMOSNRFSFECJX-UHFFFAOYSA-N
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Description

3-methyl-1-(4-methylquinolin-2-yl)indeno[1,2-c]pyrazol-4(1h)-one is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure combining an indeno-pyrazole core with a quinoline moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-(4-methylquinolin-2-yl)indeno[1,2-c]pyrazol-4(1h)-one typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Construction of the Indeno-Pyrazole Core: The indeno-pyrazole core can be constructed via a cyclization reaction involving a suitable precursor such as 2-phenylindene-1,3-dione and hydrazine hydrate.

    Coupling of the Quinoline and Indeno-Pyrazole Units: The final step involves coupling the quinoline moiety with the indeno-pyrazole core through a condensation reaction, typically using a strong acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-(4-methylquinolin-2-yl)indeno[1,2-c]pyrazol-4(1h)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline or pyrazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline and indeno-pyrazole rings, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline or pyrazole derivatives.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

3-methyl-1-(4-methylquinolin-2-yl)indeno[1,2-c]pyrazol-4(1h)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-methyl-1-(4-methylquinolin-2-yl)indeno[1,2-c]pyrazol-4(1h)-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Such as quinine, chloroquine, and mefloquine, which are known for their antimalarial properties.

    Indeno-Pyrazole Derivatives: Compounds with similar indeno-pyrazole cores that exhibit various biological activities.

Uniqueness

3-methyl-1-(4-methylquinolin-2-yl)indeno[1,2-c]pyrazol-4(1h)-one is unique due to its combined quinoline and indeno-pyrazole structure, which imparts distinct chemical and biological properties

Properties

CAS No.

130946-60-0

Molecular Formula

C21H15N3O

Molecular Weight

325.4 g/mol

IUPAC Name

3-methyl-1-(4-methylquinolin-2-yl)indeno[1,2-c]pyrazol-4-one

InChI

InChI=1S/C21H15N3O/c1-12-11-18(22-17-10-6-5-7-14(12)17)24-20-15-8-3-4-9-16(15)21(25)19(20)13(2)23-24/h3-11H,1-2H3

InChI Key

KQMOSNRFSFECJX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)N3C4=C(C(=N3)C)C(=O)C5=CC=CC=C54

Origin of Product

United States

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